5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
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Overview
Description
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is a chemical compound with the molecular formula C10H18N2OS It is a derivative of furan and contains both amino and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine typically involves the reaction of 2-furfurylamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-furfurylamine attacks the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the furan ring, converting it to a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Tetrahydrofuran Derivatives: Resulting from reduction of the furan ring.
Substituted Amines and Thioethers: Produced through various substitution reactions.
Scientific Research Applications
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of small molecules with proteins and other biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine exerts its effects involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine: A closely related compound with similar functional groups but different substitution patterns.
2-[(2-Aminoethyl)thio]methyl-5-dimethylaminomethylfuran: Another similar compound with variations in the amino and thioether groups.
Uniqueness
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQYKULIUYUIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603596 |
Source
|
Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66356-54-5 |
Source
|
Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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